Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester

Übersicht

Beschreibung

Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester is a useful research compound. Its molecular formula is C14H24NO5P and its molecular weight is 317.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester is a compound of interest in various biological and chemical research fields. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: CHNOP

- Molecular Weight: 270.25 g/mol

- CAS Number: 1068-21-9

This compound features a phosphoramidate structure, which is known for its potential biological activities due to the presence of the phosphonate group.

Synthesis

Phosphoramidic acid derivatives can be synthesized through various methods. The most common involves the reaction of diethyl phosphoramidate with 3,4-dimethoxyphenethylamine. This reaction typically requires specific conditions such as controlled temperature and pH to ensure high yield and purity.

- Inhibition of Enzymatic Activity:

-

Antiviral Properties:

- Some phosphoramidic acid derivatives exhibit antiviral activity by interfering with viral replication processes. This is particularly relevant in the context of nucleoside analogs that target viral polymerases.

- Flame Retardant Properties:

Study on Antiviral Activity

A study evaluated the antiviral efficacy of phosphoramidic acid derivatives against several viruses. The results indicated that certain modifications to the phosphoramidate structure significantly enhanced their activity against viral targets. The optimal structural features included specific substituents on the aromatic ring that improved binding affinity to viral enzymes .

Enzyme Inhibition Studies

In a detailed enzymatic assay, phosphoramidic acid was shown to inhibit LSD1 with an IC50 value indicating significant potency. The inhibition mechanism was characterized as competitive, suggesting that these compounds could effectively regulate gene expression by modulating histone methylation .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CHNOP |

| Molecular Weight | 270.25 g/mol |

| CAS Number | 1068-21-9 |

| Antiviral Activity | Effective against multiple viral strains |

| Enzyme Inhibition (LSD1) | IC50: X µM (specific value from studies) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antiviral Agents

Phosphoramidic acid derivatives are being studied for their potential as antiviral agents. Research has shown that these compounds can inhibit viral replication by interfering with nucleic acid synthesis. For instance, phosphoramidate prodrugs have been developed to enhance the bioavailability of antiviral drugs targeting viral polymerases. This modification improves the efficacy of nucleoside analogs against viruses such as HIV and hepatitis C virus .

2. Anticancer Activity

Studies indicate that phosphoramidic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of DNA synthesis and repair pathways. Compounds like phosphoramidic acid have been investigated for their ability to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

3. Enzyme Inhibition

Phosphoramidic acids are also explored as inhibitors of specific enzymes involved in metabolic pathways. For example, they can act as transition state analogs for enzymes such as serine proteases and phosphatases. Their structural similarity to natural substrates allows them to bind effectively to the active sites of these enzymes, thereby modulating their activity .

Biochemistry

1. Nucleotide Synthesis

Phosphoramidic acid derivatives play a crucial role in the synthesis of nucleotides and nucleosides. They are used as intermediates in the preparation of phosphoramidate linkages in oligonucleotides. This application is significant in genetic research and therapeutic development involving RNA interference and gene editing techniques .

2. Phosphorylation Reactions

These compounds are utilized in phosphorylation reactions where they facilitate the transfer of phosphate groups to various substrates. This property is essential for studying signal transduction pathways and enzyme regulation in cellular processes .

Agricultural Science

1. Fertilizers

Phosphoramidic acids have been investigated for their potential use in fertilizers due to their ability to release phosphorus slowly into the soil. This slow-release mechanism enhances nutrient availability to plants over an extended period, promoting better growth and yield without causing environmental harm associated with traditional fertilizers .

2. Pesticides

Research has shown that phosphoramidic acid derivatives can function as active ingredients in pesticide formulations. Their effectiveness against specific pests has been attributed to their ability to disrupt metabolic processes within target organisms, leading to mortality or reduced reproduction rates .

Case Studies

Eigenschaften

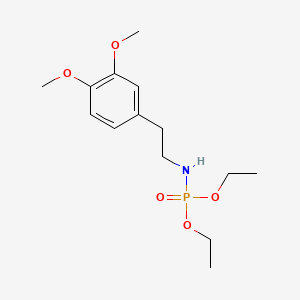

IUPAC Name |

N-diethoxyphosphoryl-2-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NO5P/c1-5-19-21(16,20-6-2)15-10-9-12-7-8-13(17-3)14(11-12)18-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYGHHAMISYIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NCCC1=CC(=C(C=C1)OC)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228276 | |

| Record name | Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7761-63-9 | |

| Record name | Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.